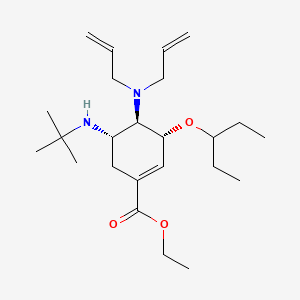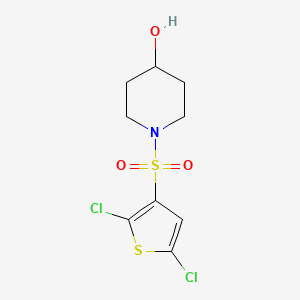![molecular formula C16H18N2O6 B14895177 2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is a complex organic compound that features a cyclohexane ring substituted with two carboxylic acid groups and a hydrazide group linked to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] typically involves the following steps:
Preparation of 1,2-cyclohexanedicarboxylic acid: This can be achieved through the oxidation of cyclohexene using potassium permanganate or other oxidizing agents.
Formation of the hydrazide: The carboxylic acid groups are converted to their corresponding hydrazides using hydrazine hydrate under acidic conditions.
Coupling with benzodioxole: The hydrazide is then reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] has several scientific research applications:
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedicarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid groups but lacks the benzodioxole and hydrazide moieties.
1,3-Benzodioxole-5-carbonyl chloride: This compound contains the benzodioxole moiety but does not have the cyclohexane ring or hydrazide group.
Uniqueness
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18N2O6 |
|---|---|
Molecular Weight |
334.32 g/mol |
IUPAC Name |
2-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6/c19-14(9-5-6-12-13(7-9)24-8-23-12)17-18-15(20)10-3-1-2-4-11(10)16(21)22/h5-7,10-11H,1-4,8H2,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
PBEROEOSOCWTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)









![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
